molecular formula C12H10FN5 B2886729 1-(4-Fluorophenyl)-6-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 936758-09-7

1-(4-Fluorophenyl)-6-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2886729
CAS No.: 936758-09-7
M. Wt: 243.245
InChI Key: KOOACUORTLTUSH-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazolo[3,4-d]pyrimidin core with a fluorophenyl group and a methyl group attached to the nitrogen atom at the 1-position.

Mechanism of Action

Target of Action

Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been found to inhibit various kinases . These kinases play crucial roles in cellular signaling pathways, regulating processes such as cell growth, differentiation, and apoptosis.

Mode of Action

Pyrazolo[3,4-d]pyrimidines, a class of compounds to which it belongs, are known to mimic the adenine ring of atp, allowing them to bind to the hinge region in kinase active sites . This binding can inhibit the activity of the kinase, leading to alterations in the downstream signaling pathways.

Biochemical Pathways

For instance, they can affect the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and nuclear factor kappa B (NF-κB) pathways . These pathways regulate the activation, survival, and proliferation of cells.

Result of Action

Kinase inhibitors, like this compound, can lead to the inhibition of cell growth and induction of apoptosis . This can result in the reduction of tumor growth in cancerous cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidin core. One common approach is the cyclization of a suitable precursor containing the fluorophenyl group and the necessary nitrogen atoms. The reaction conditions often require high temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a suitable electrophile.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may serve as a probe in biological studies to understand cellular processes.

  • Medicine: It has potential therapeutic applications, possibly as an inhibitor of specific enzymes or receptors.

  • Industry: The compound can be utilized in the development of new materials or as an intermediate in the production of other chemicals.

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)piperazine

  • 1-(4-Fluorophenyl)ethanol

  • 1-(4-Fluorophenyl)ethanone

Uniqueness: 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific structural features, such as the pyrazolo[3,4-d]pyrimidin core and the presence of both fluorophenyl and methyl groups. These features contribute to its distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(4-fluorophenyl)-6-methylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN5/c1-7-16-11(14)10-6-15-18(12(10)17-7)9-4-2-8(13)3-5-9/h2-6H,1H3,(H2,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOACUORTLTUSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C=NN(C2=N1)C3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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